molecular formula C13H14N2OS B2355330 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea CAS No. 1209405-34-4

1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2355330
CAS No.: 1209405-34-4
M. Wt: 246.33
InChI Key: VCVKDIMJARVBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea is an organic compound that belongs to the class of ureas This compound features a thiophene ring and a tolyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of thiophen-3-ylmethylamine with o-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The thiophene and tolyl groups contribute to its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea can be compared with other similar compounds such as:

    1-(Thiophen-2-ylmethyl)-3-(o-tolyl)urea: Similar structure but with the thiophene ring at a different position.

    1-(Thiophen-3-ylmethyl)-3-(p-tolyl)urea: Similar structure but with the tolyl group at a different position.

    1-(Furan-3-ylmethyl)-3-(o-tolyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-4-2-3-5-12(10)15-13(16)14-8-11-6-7-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVKDIMJARVBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.